5-Methyl-3-phenylrhodanine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-9(12)11(10(13)14-7)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBKYNUBRWILMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=S)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260101 | |
| Record name | 5-Methyl-3-phenyl-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-40-9 | |
| Record name | 5-Methyl-3-phenyl-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodanine, 5-methyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC105977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3-phenyl-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Approaches to the Synthesis of 5-Methyl-3-phenylrhodanine
The construction of the this compound core can be achieved through several synthetic pathways, ranging from traditional multi-step procedures to more modern and efficient techniques.
Conventional Synthetic Routes
Conventional methods for synthesizing rhodanine (B49660) derivatives, which can be adapted for this compound, often involve multi-step sequences. A common approach begins with the reaction of an amine, such as aniline (B41778), with carbon disulfide and a haloacetic acid derivative, followed by cyclization to form the rhodanine ring. The C-5 methyl group can be introduced through various methods, including alkylation of the rhodanine core.
Another established route is the Hantzsch synthesis, a classical method for preparing dihydropyridines that has also been applied to other heterocyclic systems. beilstein-journals.org While not a direct synthesis for this compound, the principles of condensation reactions involved are fundamental to heterocyclic chemistry and can be conceptually applied.
Microwave-Assisted Synthesis and Optimized Procedures for Rhodanine Scaffolds
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and often leading to cleaner reactions compared to conventional heating methods. youtube.comyoutube.com For the synthesis of rhodanine derivatives, microwave irradiation has been shown to be highly effective. nih.govnih.govrsc.org For instance, the Knoevenagel condensation, a key reaction in the functionalization of rhodanine, can be significantly expedited under microwave conditions. nih.govrsc.org
Studies have demonstrated that microwave-assisted synthesis of rhodanine derivatives can be achieved in a matter of minutes, compared to several hours required for conventional refluxing. youtube.com This rapid and efficient approach is not only advantageous for the synthesis of the core structure but also for the subsequent derivatization at various positions of the rhodanine scaffold. nih.gov The use of high-boiling organic solvents like nitrobenzene (B124822) or chlorobenzene, or even solvent-free conditions, can further enhance the efficiency and green credentials of these synthetic protocols. youtube.com
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Rhodanine Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes |
| Energy Consumption | High | Low |
| Reaction Yield | Moderate to good | Good to excellent |
| By-product Formation | Can be significant | Often minimal |
| Solvent Usage | Often requires large volumes | Can be done with less solvent or solvent-free |
Precursor Chemistry and Starting Material Utilization
The synthesis of this compound relies on the availability of specific chemical precursors. These are chemicals that are incorporated into the final molecule during the synthesis. ravimiamet.ee Key starting materials for the rhodanine core include carbon disulfide, chloroacetic acid, and an appropriate amine. nih.gov For the N-3 phenyl group, aniline is the logical precursor. The C-5 methyl group can be introduced using a methylating agent or by starting with a precursor that already contains the methyl group, such as 2-chloropropionic acid instead of chloroacetic acid.
The trade and use of certain chemical precursors are often regulated due to their potential use in illicit drug manufacturing. ravimiamet.eeincb.org However, the precursors for this compound are generally common laboratory reagents with a wide range of legitimate industrial and research applications. ravimiamet.ee
Functionalization and Derivatization Strategies for this compound Analogs
To explore the chemical space around this compound and to develop analogs with potentially enhanced properties, a variety of functionalization and derivatization strategies can be employed. These modifications typically target the C-5 position and the N-3 phenyl moiety.
Substitutions at the C-5 Position
The C-5 position of the rhodanine ring is a common site for introducing structural diversity. The methylene (B1212753) group at this position is activated by the adjacent carbonyl and thiocarbonyl groups, making it susceptible to a range of chemical transformations.
The Knoevenagel condensation is a widely used reaction for functionalizing the C-5 position of rhodanines. nih.govrsc.org This reaction involves the condensation of the active methylene group with an aldehyde or ketone, leading to the formation of a C-5 substituted benzylidene or similar derivative. This strategy allows for the introduction of a wide array of aromatic and heterocyclic substituents.
Furthermore, transition metal-catalyzed cross-coupling reactions can be employed for C-5 functionalization, although this is more commonly reported for other heterocyclic systems like chromones. nih.gov These methods, such as Suzuki, Heck, or Sonogashira couplings, could potentially be adapted for this compound to introduce aryl, vinyl, or alkynyl groups at the C-5 position, offering a powerful tool for creating diverse analogs.
Modifications at the N-3 Phenyl Moiety
The N-3 phenyl group of this compound provides another handle for chemical modification. Standard electrophilic aromatic substitution reactions can be used to introduce various substituents onto the phenyl ring. For example, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed to generate a library of derivatives with different electronic and steric properties.
The specific conditions for these reactions would need to be optimized to ensure selectivity and avoid unwanted side reactions on the rhodanine core. The choice of solvent, temperature, and catalyst is critical for achieving the desired outcome. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov
Interactive Table: Potential Functionalization Reactions for this compound
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| C-5 | Knoevenagel Condensation | Aromatic Aldehydes | Arylmethylene |
| C-5 | Alkylation | Alkyl Halides | Alkyl |
| N-3 Phenyl | Nitration | HNO₃/H₂SO₄ | Nitro |
| N-3 Phenyl | Halogenation | X₂/FeX₃ | Halogen |
| N-3 Phenyl | Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | Acyl |
Chemical Conversions at the C-2 Thioxo Group
The rhodanine core is characterized by a thiocarbonyl (thioxo) group at the C-2 position, which serves as a key handle for further chemical modifications. This group readily undergoes S-alkylation with various electrophiles, such as alkyl halides, in the presence of a base. This reaction transforms the thione into a thioether, specifically a 2-(alkylthio)-3-phenyl-5-methyl-3,5-dihydro-4H-thiazol-4-one. This conversion is significant as it alters the electronic properties of the heterocyclic system and provides a leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities at the C-2 position.
Another important transformation is the desulfurization of the thioxo group. This is typically achieved using reducing agents like Raney nickel or through treatment with phosphine (B1218219) reagents. The reaction replaces the sulfur atom with two hydrogen atoms, converting the this compound into 5-Methyl-3-phenylthiazolidin-4-one. This modification fundamentally changes the rhodanine core into a thiazolidinone structure, which is another privileged scaffold in medicinal chemistry.
Formation of Complex Hybrid Heterocyclic Systems
The this compound framework is an excellent platform for the construction of more elaborate molecular architectures, including fused and spirocyclic heterocyclic systems. These complex structures are of great interest due to their three-dimensional nature and potential for diverse biological activities. nih.gov
Fused Heterocycles: The rhodanine ring can be annulated with other heterocyclic systems. For instance, derivatives like 3-aminorhodanine can react with various π-deficient compounds to yield fused systems such as thioxothiazolo[3,4-c]oxadiazines and furo[2,3-b]thiazoles. tandfonline.com These reactions typically involve the participation of the nitrogen at position 3 and the exocyclic sulfur at position 2 in the cyclization process, leading to novel bicyclic and polycyclic frameworks.
Spiro-Heterocycles: A prominent strategy for synthesizing complex hybrid systems from rhodanines involves [3+2] cycloaddition reactions, particularly on their 5-ylidene derivatives (e.g., (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide). These derivatives act as dipolarophiles and react with in-situ generated 1,3-dipoles, such as azomethine ylides, to form highly functionalized spiro-heterocycles. mdpi.com This approach allows for the stereoselective construction of multiple contiguous stereocenters at the spiro junction. A specific example is the one-pot multicomponent reaction between an L-amino acid (e.g., L-thioproline), an isatin (B1672199) derivative, and a 5-benzylidene rhodanine derivative, which yields bi-spirooxindole-engrafted rhodanine analogs. mdpi.com
Mechanistic Investigations of Organic Reactions Involving this compound and its Derivatives
Understanding the mechanisms of reactions involving the rhodanine scaffold is crucial for controlling reaction outcomes and designing rational synthetic pathways. The exocyclic double bond present in 5-alkylidene derivatives is the primary site for several key mechanistic studies.
1,3-Dipolar Cycloaddition Reactions (e.g., with Diazomethanes, Thiocarbonyl Ylides)
The [3+2] cycloaddition (32CA) reaction is a powerful tool for synthesizing five-membered heterocyclic rings. mdpi.com In the context of rhodanine chemistry, 5-ylidene derivatives serve as activated dipolarophiles that react with various 1,3-dipoles.
A well-studied example is the reaction of azomethine ylides with 5-benzylidene rhodanine derivatives. Azomethine ylides, generated in situ from the condensation of an α-amino acid with an aldehyde or ketone (like isatin), react with the exocyclic C=C bond of the rhodanine derivative. This reaction leads to the formation of complex spiro-pyrrolidine systems, where the pyrrolidine (B122466) ring is fused at the C-5 position of the rhodanine core. nih.govmdpi.com Similarly, reactions with diazomethane (B1218177) can lead to pyrazoline-fused spirocycles, although competing pathways can exist. The generation of thiocarbonyl ylides and their subsequent intramolecular cycloadditions also represent a pathway to complex fused-ring systems.
Chemoselectivity and Regioselectivity Analyses
The 1,3-dipolar cycloaddition reactions involving rhodanine derivatives are often characterized by high levels of selectivity.
Chemoselectivity: In reactions with multifunctional molecules, the 1,3-dipole can selectively react at the exocyclic double bond of the 5-ylidene rhodanine over other potential reaction sites. The electrophilicity of this double bond, enhanced by the adjacent carbonyl group, directs the cycloaddition.
Regioselectivity and Diastereoselectivity: These reactions are noted for their excellent control over regiochemistry and stereochemistry. mdpi.com For example, the reaction of stabilized azomethine ylides with a 5-benzylidene rhodanine derivative has been shown to be completely ortho regioselective and exo stereoselective. mdpi.com This means that out of multiple possible regioisomers and stereoisomers, only one is formed, leading to a single product with high purity. The specific regiochemical outcome is dictated by the electronic properties of the interacting frontier molecular orbitals of the dipole and the dipolarophile. mdpi.comacs.org In some systems, a remarkable inversion of regioselectivity has been observed by modifying the electronic substituents on the reactants. elsevierpure.com
Below is a table summarizing the results of a three-component 1,3-dipolar cycloaddition reaction, highlighting the high selectivity achieved. acs.org
| Entry | Isatin Derivative | Aryl Group on Acrylonitrile | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | Isatin | Phenyl | 85 | 60:40 |
| 2 | Isatin | 4-Methylphenyl | 87 | 65:35 |
| 3 | Isatin | 4-Methoxyphenyl | 90 | 70:30 |
| 4 | N-Methylisatin | Phenyl | 88 | 60:40 |
| 5 | N-Methylisatin | 4-Chlorophenyl | 92 | 75:25 |
Table showing the yield and diastereoselectivity of the synthesis of spiro[indoline-3,2′-pyrrolidine] derivatives via 1,3-dipolar cycloaddition. acs.org
Elucidation of Stepwise vs. Concerted Reaction Pathways
While the Huisgen 1,3-dipolar cycloaddition was initially proposed as a concerted pericyclic reaction, modern computational studies have revealed more nuanced mechanisms. For the [3+2] cycloaddition of an azomethine ylide to a 5-benzylidene rhodanine derivative, DFT (Density Functional Theory) analysis indicates that the reaction does not proceed through a fully concerted transition state. mdpi.com
Instead, the reaction follows a non-concerted two-stage one-step mechanism . mdpi.com This pathway is initiated by the nucleophilic attack of the azomethine ylide on one of the electrophilic carbons of the exocyclic double bond of the rhodanine derivative. This leads to the formation of a zwitterionic intermediate. The subsequent and very rapid ring-closing step, involving the attack of the carbanionic center onto the cationic center of the intermediate, forms the final five-membered spiro-pyrrolidine ring. Although this process involves a zwitterionic intermediate, the two C-C bonds are not formed simultaneously, yet the intermediate is fleeting and the reaction proceeds through a single transition state on the potential energy surface, hence it is described as a one-step process.
Michael-Type Additions to Exocyclic Double Bonds
The electron-deficient nature of the exocyclic double bond in 5-ylidene rhodanine derivatives makes them excellent Michael acceptors. In a Michael-type addition, a soft nucleophile (the Michael donor) adds to the β-carbon of this α,β-unsaturated system. nih.govresearchgate.net
The mechanism proceeds in three key steps:
Nucleophilic Attack: A nucleophile, such as an enolate or a thiol, attacks the β-carbon of the exocyclic double bond.
Enolate Formation: The π-electrons of the double bond shift, and the electrons from the C-4 carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate intermediate.
Protonation: The enolate is then protonated, typically by the solvent or a mild acid added during workup, to yield the final 1,4-adduct. mdpi.com
This reaction is often a competing pathway to [3+2] cycloadditions, especially when the 1,3-dipole has significant nucleophilic character at one of its termini or when reaction conditions favor nucleophilic addition over concerted cycloaddition. The choice between a Michael-type addition and a cycloaddition can sometimes be influenced by the specific reactants, solvents, and temperature used.
Ring Transformations and Rearrangement Reactions
The rhodanine ring, a privileged scaffold in medicinal chemistry, is susceptible to various transformations and rearrangements, allowing for the generation of diverse heterocyclic systems. In the case of this compound, the presence of the methyl group at the C-5 position and the phenyl group at the N-3 position influences the course and outcome of these reactions.
One of the notable transformations involves the reaction of rhodanine derivatives with hydrazines, leading to the formation of pyrazole (B372694) derivatives. While specific studies focusing solely on this compound are limited in this context, the general reactivity pattern of rhodanines suggests that it would react with hydrazine (B178648) to yield pyrazolone (B3327878) derivatives through a ring-opening and subsequent recyclization mechanism. The reaction typically proceeds by nucleophilic attack of the hydrazine at the C-2 carbonyl group, followed by cleavage of the C-S bond and intramolecular condensation.
Rearrangement reactions of the rhodanine nucleus itself are less common. However, under certain conditions, such as treatment with strong bases or acids, rearrangements involving the exocyclic double bond (if present at the 5-position) can occur. For this compound, which lacks an exocyclic double bond, such rearrangements are not typical.
Nucleophilic and Electrophilic Reactivity Studies
The chemical reactivity of this compound is characterized by the presence of several reactive sites amenable to both nucleophilic and electrophilic attack.
Nucleophilic Reactivity:
The primary sites for nucleophilic attack are the carbonyl groups at the C-2 and C-4 positions. The C-2 carbonyl, being part of a thioamide-like system, is generally less electrophilic than the C-4 carbonyl, which is part of an amide. Therefore, nucleophiles preferentially attack the C-4 position.
Hydrolysis of the rhodanine ring, a common nucleophilic reaction, typically occurs under basic conditions. The hydroxide (B78521) ion attacks the C-4 carbonyl, leading to ring opening and the formation of a thioglycolic acid derivative.
Electrophilic Reactivity:
The rhodanine ring also possesses sites for electrophilic attack. The nitrogen atom at the N-3 position, although substituted with a phenyl group, can still exhibit some nucleophilicity. However, the most significant site for electrophilic substitution is the C-5 position.
In this compound, the C-5 position is already substituted with a methyl group. However, the methylene group of the rhodanine ring (in rhodanines unsubstituted at C-5) is acidic and can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then react with various electrophiles in what is known as the Knoevenagel condensation. While the methyl group at C-5 in this compound precludes this specific type of condensation, the principle of generating a nucleophilic center at C-5 is a cornerstone of rhodanine chemistry.
Studies on related rhodanine derivatives have shown that the sulfur atom in the ring can also undergo electrophilic attack, for instance, oxidation to a sulfoxide (B87167) or sulfone. However, these reactions often require strong oxidizing agents.
Below is a table summarizing the key reactivity of this compound:
| Reactive Site | Type of Reactivity | Typical Reagents | Resulting Transformation |
| C-4 Carbonyl | Nucleophilic Attack | Hydroxide, Amines | Ring opening |
| C-2 Carbonyl | Nucleophilic Attack | Stronger Nucleophiles | Ring transformation |
| C-5 Position | Electrophilic Substitution (in unsubstituted rhodanines) | Aldehydes, Ketones (with base) | Knoevenagel condensation |
| Sulfur Atom | Electrophilic Attack | Oxidizing agents | Oxidation to sulfoxide/sulfone |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying reaction mechanisms. For rhodanine (B49660) derivatives and related heterocyclic systems, DFT is employed to map out the potential energy surfaces of chemical reactions. This involves calculating the energies of reactants, products, intermediates, and transition states to construct a detailed reaction profile. researchgate.net
By analyzing these profiles, researchers can elucidate complex reaction pathways, such as those in multi-component or domino reactions, and determine the most energetically favorable route. researchgate.net DFT calculations can differentiate between proposed mechanisms, for instance, by comparing the energy barriers of a concerted versus a stepwise pathway, thereby providing a theoretical basis for experimentally observed outcomes. mdpi.com Control experiments coupled with DFT calculations have been shown to successfully reveal the triggers for specific reaction selectivities, such as condensation reactions at different positions on a heterocyclic core. researchgate.net
A critical aspect of understanding reaction kinetics is the characterization of the transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and verifying these transient structures. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis, often performed as part of a DFT calculation, provides insights into these key orbitals. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's properties relate to its ability to accept electrons (electrophilicity).
Furthermore, analyzing the distribution of electron density reveals the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how 5-Methyl-3-phenylrhodanine might interact with other reagents.
Molecular Dynamics Simulations for Conformational Stability and Flexibility
While quantum calculations often focus on static structures, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and stability. An MD simulation of a compound like this compound would involve placing it in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion.
Key metrics derived from MD simulations include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating its structural stability.
Radius of Gyration (Rg): This metric assesses the compactness of the molecule throughout the simulation.
Root-Mean-Square Fluctuation (RMSF): This identifies the fluctuation of individual residues or atoms, highlighting the most flexible regions of the molecule.
Studies on similar heterocyclic compounds have shown that MD simulations can reveal significant conformational changes, such as ring inversions, which can expose different functional groups and alter a molecule's interaction profile. nih.gov For instance, simulations have demonstrated that the binding of a ligand can increase the RMSF of important functional loops in a target protein, suggesting a mechanism for its inhibitory activity. nih.gov
In Silico Modeling of Molecular Interactions
In silico modeling techniques, particularly molecular docking, are pivotal in predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme.
Molecular docking algorithms predict the preferred orientation of a ligand within the binding site of a receptor. The output includes a scoring function, which estimates the binding affinity (often as Gibbs free energy in kcal/mol), and a predicted binding pose. nih.gov This pose reveals potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
Docking studies have been successfully used to rationalize unexpected experimental results, such as differences in the biological activity of stereoisomers. nih.govresearchgate.net By comparing the predicted binding modes, researchers can discover that different isomers may adopt unique orientations within the binding pocket, leading to variations in potency. nih.govresearchgate.net These computational predictions are essential for ligand design, as they provide a structural hypothesis for how to modify a molecule to enhance its binding affinity or selectivity for a specific target.
Below is a table summarizing the application of these computational methods.
| Computational Method | Primary Application | Key Insights Provided |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and electronic properties. | Reaction pathways, transition state energies, activation barriers, HOMO/LUMO energies, charge distribution. researchgate.netmdpi.com |
| Molecular Dynamics (MD) | Assessing conformational stability and flexibility over time. | Structural stability (RMSD), molecular compactness (Rg), regional flexibility (RMSF), significant conformational changes. nih.gov |
| Molecular Docking | Predicting ligand-receptor binding modes and affinities. | Binding energy/score, preferred orientation in a binding site, key intermolecular interactions (e.g., H-bonds). nih.govnih.govnih.gov |
Derivation of Structure-Reactivity Relationships from Theoretical Data
The ultimate goal of these computational efforts is to establish clear structure-reactivity and structure-activity relationships (SAR). By integrating data from quantum mechanics, molecular dynamics, and molecular docking, a comprehensive model of a molecule's behavior can be constructed.
For this compound, this would involve:
Using DFT to identify the most electronically reactive sites on the rhodanine ring system.
Employing MD simulations to understand the molecule's preferred conformations in a relevant environment and to assess the steric accessibility of those reactive sites.
Performing molecular docking into a relevant biological target to predict how its structural and electronic features translate into specific intermolecular interactions and binding affinity.
This integrated approach allows researchers to build predictive models where the theoretical data on electronic structure and conformational dynamics can explain the observed outcomes of binding assays or chemical reactions. For example, docking simulations that reveal an alternative binding mode for a particular analog can provide a compelling explanation for its enhanced activity, a finding that would be difficult to deduce from experimental data alone. nih.govresearchgate.net
The following table provides an example of the kind of data generated from molecular docking studies.
| Ligand Analog | Target Receptor | Binding Energy (kcal/mol) | Key Predicted Interactions |
| Analog A | Protein X | -7.5 | Hydrogen bond with Ser-120, Hydrophobic interaction with Phe-250 |
| Analog B | Protein X | -8.8 | Hydrogen bond with Ser-120, Pi-stacking with Phe-250, Salt bridge with Asp-118 |
| Analog C | Protein Y | -6.9 | van der Waals contacts |
Analytical Methodologies for 5 Methyl 3 Phenylrhodanine and Rhodanine Derivatives
Electrochemical Analytical Techniques
Electrochemical methods are powerful for investigating the redox properties of rhodanine (B49660) derivatives. These techniques can elucidate reaction mechanisms and are used to develop sensors. mdpi.comresearchgate.net The electron-donating or withdrawing nature of substituents on the rhodanine core significantly influences the electrochemical behavior, such as oxidation and reduction potentials. mdpi.com
Cyclic voltammetry (CV) is a commonly used technique to study the electrochemical characteristics of these compounds. researchgate.net For instance, studies on rhodanine derivatives reveal that their electrochemical properties are closely linked to their electronic structure and can be correlated with spectral data. mdpi.com The oxidation potentials are particularly sensitive to the substitution pattern on the molecule. This relationship allows for the prediction of reactivity and the design of molecules with specific electrochemical properties. mdpi.com Chemically modified electrodes (CMEs) based on rhodanine derivatives have been developed for the detection of heavy metal ions, leveraging the complexing properties of the rhodanine heterocycle. mdpi.comresearchgate.net
| Compound | Technique | Anodic Peak Potential (Ea) vs. Ag/Ag+ | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (R1) | Cyclic Voltammetry | 0.68 V, 0.90 V | CH₃CN / 0.1 M TBAP | mdpi.com |
| 5-(4-diethylamino-benzylidene)-2-thioxo-thiazolidin-4-one (R2) | Cyclic Voltammetry | 0.80 V, 1.10 V | CH₃CN / 0.1 M TBAP | mdpi.com |
Chromatographic Separation and Purification Methods
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of 5-Methyl-3-phenylrhodanine and its analogues from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most frequently utilized methods.
HPLC, particularly in a reverse-phase configuration (RP-HPLC), is highly effective for separating rhodanine derivatives. nih.gov The choice of stationary phase, typically a C8 or C18 silica (B1680970) column, and the mobile phase composition are critical for achieving optimal separation. Mobile phases often consist of a mixture of an aqueous buffer (like triethylammonium (B8662869) acetate) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Adjusting the pH of the buffer and the ratio of the organic modifier allows for the fine-tuning of retention times and resolution. nih.gov
TLC is a simpler, cost-effective method used for rapid analysis, such as monitoring reaction progress or preliminary purity checks. A suitable solvent system is selected to achieve differential migration of the components on a silica-coated plate, allowing for the visualization and semi-quantitative assessment of the compound.
| Compound Type | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatives | C18 column (200 x 4.6 mm, 5 µm) | Phosphate buffer (pH 7.0) / Acetonitrile | UV at 245 nm | nih.gov |
| Flavanone enantiomers | Methylated β-cyclodextrin CSP | Triethylammonium acetate (B1210297) buffer (pH 4.68) / Methanol | Not Specified | nih.gov |
Spectrophotometric Characterization for Quantitative and Qualitative Analysis
Spectrophotometric methods are fundamental for the structural elucidation and quantification of this compound. Techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's electronic structure, functional groups, and atomic connectivity.
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. Rhodanine derivatives exhibit characteristic absorption bands in the UV-Vis region. researchgate.net The position of the maximum absorbance (λmax) is influenced by the solvent polarity and the substituents on the rhodanine ring. researchgate.net For example, studies on various rhodanine derivatives show absorption maxima that can be correlated with their electronic properties and reactivity. mdpi.com This technique is widely used for quantitative analysis by constructing a calibration curve based on Beer-Lambert law.
Infrared (IR) Spectroscopy Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The FT-IR spectrum of a rhodanine derivative will show characteristic absorption bands for the carbonyl group (C=O), the thiocarbonyl group (C=S), C-N bonds, and the aromatic phenyl ring. researchgate.net For this compound, specific peaks corresponding to the methyl group's C-H stretching and bending vibrations would also be expected.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (Carbonyl) | Stretching | ~1750-1735 | vscht.cz |
| Aromatic C=C | Stretching | ~1600-1400 | vscht.cz |
| C=S (Thiocarbonyl) | Stretching | ~1250-1020 | researchgate.net |
| Aromatic C-H | Stretching | ~3100-3000 | vscht.cz |
| Alkyl C-H | Stretching | ~3000-2850 | vscht.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the phenyl group, typically in the aromatic region (δ 7.0-8.0 ppm). The methyl group (CH₃) protons would appear as a singlet in the upfield region (δ ~1.5-2.5 ppm), and the proton at the 5-position (if not substituted by the methyl group) would have a characteristic chemical shift. nih.govucl.ac.uk
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms. Key signals would include those for the carbonyl carbon (C=O) and thiocarbonyl carbon (C=S), which appear far downfield (δ ~190-200 ppm). nih.gov The carbons of the phenyl ring and the methyl group would also have characteristic chemical shifts. ucl.ac.ukrsc.org
| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Phenyl Protons | ¹H | 7.0 - 8.0 | ucl.ac.uk |
| Methyl Protons (-CH₃) | ¹H | 1.8 - 2.7 | ucl.ac.uk |
| Carbonyl Carbon (C=O) | ¹³C | ~164 | nih.gov |
| Thiocarbonyl Carbon (C=S) | ¹³C | ~194 | nih.gov |
| Aromatic Carbons | ¹³C | 120 - 140 | ucl.ac.uk |
| Methyl Carbon (-CH₃) | ¹³C | ~20-30 | rsc.org |
Future Research Directions and Emerging Applications in Chemical Science
Development of Green and Sustainable Synthetic Routes
The synthesis of rhodanine (B49660) derivatives has traditionally involved methods that are often not environmentally benign. Consequently, a major thrust in contemporary research is the development of green and sustainable synthetic protocols. Future efforts concerning 5-Methyl-3-phenylrhodanine will likely focus on multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity. One-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, are particularly promising. mdpi.comrsc.org
The use of water as a solvent is another key aspect of green chemistry being explored for rhodanine synthesis. mdpi.com Aqueous media not only reduce the reliance on volatile organic compounds but can also enhance reaction rates and selectivities. Furthermore, the development of catalyst- and additive-free synthetic methods represents a significant advance towards sustainability. rsc.org For the synthesis of this compound and its derivatives, future research will likely prioritize the optimization of these green methodologies to ensure high yields and purity while minimizing environmental impact.
| Green Synthesis Approach | Key Advantages | Potential for this compound |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. mdpi.com | Streamlined synthesis from simple precursors. |
| Aqueous Media | Environmentally friendly, potential for enhanced reactivity. mdpi.com | Elimination of hazardous organic solvents. |
| Catalyst- and Additive-Free Synthesis | Reduced cost, simplified purification, lower toxicity. rsc.org | Intrinsically sustainable synthetic pathways. |
Exploration of Novel Reaction Pathways and Catalytic Applications
The rhodanine nucleus possesses multiple reactive sites, offering a rich landscape for the exploration of novel reaction pathways. The methylene (B1212753) group at the C5 position is particularly reactive and is known to participate in Knoevenagel-type condensations. researchgate.net Future research on this compound will likely delve into expanding the scope of this reactivity with a wider range of electrophiles.
Moreover, the rhodanine scaffold itself can act as a precursor to more complex molecular architectures. For instance, rhodanine can initiate the anionic ring-opening polymerization of thiiranes to produce cyclic polythioethers. researchgate.net This suggests that this compound could be employed as a monomer or initiator in polymerization reactions, leading to novel materials with unique properties.
The potential for this compound and its derivatives to act as catalysts is another exciting avenue of research. While direct catalytic applications of this specific compound are yet to be extensively reported, the broader class of rhodanine derivatives has shown promise. Future investigations could explore the use of metal complexes of this compound in asymmetric catalysis or the development of organocatalysts based on its scaffold.
Advanced Computational Design for Chemically Selective Molecular Tools
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. mdpi.comekb.egresearchgate.netnih.gov For this compound, advanced computational studies will be crucial in designing chemically selective molecular tools for various applications.
DFT calculations can provide insights into the electronic structure, reactivity parameters, and spectroscopic properties of rhodanine derivatives. mdpi.comekb.eg By analyzing parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's behavior as an electron donor or acceptor. ekb.egnih.gov This information is vital for designing molecules with specific electronic properties for use in materials science or as probes for biological systems.
Molecular electrostatic potential (MEP) maps, another output of computational studies, can identify the electrophilic and nucleophilic sites within the molecule, guiding the design of targeted interactions. ekb.eg For instance, this information can be used to develop selective inhibitors for enzymes by designing rhodanine derivatives that complement the electrostatic environment of the active site. nih.govnih.gov Future research will undoubtedly leverage these computational methods to design and screen novel this compound derivatives with enhanced selectivity and efficacy for specific applications.
Table of Computationally Derived Parameters for Rhodanine Derivatives: Note: The following table presents representative data for rhodanine derivatives from the literature to illustrate the types of parameters obtained through DFT studies. Specific values for this compound would require dedicated computational analysis.
| Parameter | Significance | Reference |
| HOMO Energy | Indicates electron-donating ability. ekb.egnih.gov | ekb.egnih.gov |
| LUMO Energy | Indicates electron-accepting ability. ekb.egnih.gov | ekb.egnih.gov |
| Hardness (η) | Measures resistance to change in electron distribution. ekb.eg | ekb.eg |
| Softness (S) | Inverse of hardness, indicates reactivity. ekb.eg | ekb.eg |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. ekb.eg | ekb.eg |
Integration with Materials Science for Functional Chemical Systems
The unique electronic and structural features of the rhodanine scaffold make it an attractive building block for functional materials. A significant area of emerging application for rhodanine derivatives is in the field of organic photovoltaics (OPVs). rsc.orgresearchgate.netcore.ac.uk Rhodanine-based molecules have been successfully employed as non-fullerene acceptors in bulk-heterojunction solar cells, demonstrating promising power conversion efficiencies. rsc.orgnih.gov The ability to tune the electronic properties of the rhodanine core through chemical modification makes it possible to optimize the absorption spectrum and energy levels for efficient charge separation and transport. rsc.orgresearchgate.net Future work will likely involve the synthesis and evaluation of this compound-containing polymers and small molecules for OPV applications.
Beyond photovoltaics, rhodanine derivatives are being explored for their potential in creating other functional chemical systems. For example, a rhodanine derivative oligomer has been patented for its ability to selectively form stable chelates with silver ions, suggesting applications in sensing or separation technologies. google.com The propensity of rhodanines to engage in polymerization reactions also opens the door to the creation of novel polymers with tailored properties for applications ranging from drug delivery to advanced coatings. researchgate.net The integration of this compound into these material systems represents a promising frontier in chemical science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-3-phenylrhodanine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves a multi-step condensation reaction between thiourea derivatives and substituted benzaldehyde precursors. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., piperidine or acetic acid). To optimize yield, perform a fractional factorial design to assess interactions between variables like reaction time, molar ratios, and solvent volume. Monitor intermediates via TLC and characterize the final product using melting point analysis and spectroscopic methods .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound purity and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the rhodanine core. For example, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while aromatic protons show splitting patterns consistent with phenyl substitution .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ (e.g., m/z 236 for C₁₀H₉NOS₂) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and biological interactions of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a small HOMO-LUMO gap in this compound suggests potential as an electron acceptor in charge-transfer complexes .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). Validate docking results with in vitro IC₅₀ assays .
Q. What strategies resolve contradictions in reported biological activity data of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., DMSO vehicle).
- Batch Validation : Characterize each synthesis batch via HPLC and NMR to exclude impurities.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .
Q. How do substituent modifications on the rhodanine core influence its electrochemical behavior in sensor applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Compare oxidation/reduction peaks of this compound with derivatives (e.g., nitro or carboxyl substituents). A phenyl group at position 3 enhances π-stacking, improving sensor sensitivity.
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity with redox potential shifts. For example, electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, facilitating electron transfer .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
